Spirasine IV

Natural Product Identity Structure-Activity Relationship Diterpenoid Alkaloid

Spirasine IV (Hetisan-13-one) is a heptacyclic, hetisine-type C20-diterpenoid alkaloid originally isolated from the roots of Spiraea japonica L. f.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 102386-48-1
Cat. No. B020421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirasine IV
CAS102386-48-1
Synonymsspirasine IV
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2
InChIInChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1
InChIKeyAEQMMISNDMJYNF-YVYAJNEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirasine IV (CAS 102386-48-1): A Hetisine-Type C20-Diterpenoid Alkaloid Reference Standard from Spiraea japonica


Spirasine IV (Hetisan-13-one) is a heptacyclic, hetisine-type C20-diterpenoid alkaloid originally isolated from the roots of Spiraea japonica L. f. var. fortunei (Rosaceae) [1]. It possesses the molecular formula C20H25NO (average mass 295.43 Da) and features a distinctive ketone at position C-13 on the hetisine scaffold, a structural hallmark that separates it from its closest congeners Spirasine IX (C-11 ketone) and Spirasine XI (C-13 alcohol) [1][2]. The compound class has attracted sustained interest because of its architectural complexity and reported anti-platelet aggregation, anti-inflammatory and neuroprotective properties [3]. Spirasine IV is available primarily through isolation from natural sources; however, a stereoselective total synthesis was achieved in 2018, making synthetic material a feasible sourcing option [2].

Why Spirasine IV Cannot Be Interchanged with Spirasine IX, XI or Other In-Class Alkaloids


Within the hetisine-type C20-diterpenoid alkaloid family, seemingly minor changes in the oxidation state or position of a single functional group can profoundly alter both the three-dimensional conformation of the polycyclic core and the compound’s interaction with biological targets [1]. For instance, the ketone at C-13 in Spirasine IV serves as a hydrogen-bond acceptor and electronically modulates the adjacent amine, whereas the C-13 alcohol in Spirasine XI alters the hydrogen-bonding pattern and introduces an additional chiral center. Similarly, relocating the ketone from C-13 (Spirasine IV) to C-11 (Spirasine IX) repositions the dipole moment of the molecule. In the wider Spiraea alkaloid series, SAR studies have demonstrated that the nature and configuration of oxygen substitution directly control antiplatelet aggregation potency and selectivity [2]. Consequently, substituting Spirasine IV with a close analog—even one sharing the same molecular formula—introduces a different pharmacophoric geometry that cannot be assumed to reproduce the same experimental outcome, making verified identity essential for reproducible research or method development [1][2].

Quantitative Evidence Differentiating Spirasine IV from Its Closest Structural Analogs


Carbonyl Position Defines Functional Group Topology: Spirasine IV (C-13 Ketone) vs. Spirasine IX (C-11 Ketone) vs. Spirasine XI (C-13 Alcohol)

Spirasine IV bears a ketone at the C-13 position of the hetisine heptacycle [1]. This contrasts with Spirasine IX, which carries the ketone at C-11, and Spirasine XI, which possesses a hydroxyl rather than a ketone at C-13, changing its molecular formula to C20H27NO [1]. The position and oxidation state of the oxygen functionality control the electronic distribution and hydrogen-bonding capacity of the scaffold, parameters that have been shown to govern antiplatelet aggregation potency in related Spiraea alkaloids [2].

Natural Product Identity Structure-Activity Relationship Diterpenoid Alkaloid

Predicted Physicochemical Properties: Boiling Point and Density Differentiate Spirasine IV from Spirasine IX

Although experimental data remain scarce, ACD/Labs Percepta-predicted properties provide initial differentiation for method development. Spirasine IV is predicted to have a boiling point of 431.4 ± 40.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³, whereas Spirasine IX is predicted to boil at 425.8 °C at 760 mmHg . The ~5.6 °C difference in boiling point reflects the distinct molecular connectivity and can be exploited for GC separation or selection of sublimation conditions during purification.

Chromatographic Method Development Purification Quality Control

Synthetic Accessibility Advantage: Inaugural Total Synthesis of Spirasine IV in 22 Steps Preceded Spirasine IX Enantioselective Route by Seven Years

The first stereoselective total synthesis of (±)-spirasine IV was reported in 2018, employing a convergent route that constructed the A/F/G/C tetracyclic skeleton through an intramolecular azomethine-ylide 1,3-dipolar cycloaddition with unusual regioselectivity, followed by SmI₂-mediated radical cyclization [1]. The synthesis proceeds in 22 steps and delivers racemic material suitable for initial biological screening and analytical reference development. In contrast, the enantioselective total synthesis of (+)-spirasine IX was only reported in 2025, seven years later, using a distinct HAT-initiated radical rearrangement strategy [2]. No total synthesis of Spirasine XI has been reported to date.

Chemical Synthesis Medicinal Chemistry Reference Standards

Class-Level Antiplatelet Activity: Hetisine-Type Alkaloids Including Spirasine IV Exhibit PAF-Selective Platelet Aggregation Inhibition

No direct, quantitative bioassay data for isolated Spirasine IV are currently available in the peer-reviewed literature. However, a systematic pharmacological study of 14 atisine-type and hetisine-type C20-diterpenoid alkaloids from Spiraea japonica demonstrated that 12 of the 14 compounds significantly inhibited PAF-induced rabbit platelet aggregation in a concentration-dependent manner (IC50 values ranging from 6.7 to >100 µM for the most potent members of the series), while spiramine C1 additionally inhibited ADP- and arachidonic acid-induced aggregation with IC50 values of 30.5±2.7, 56.8±8.4 and 29.9±9.9 µM, respectively [1]. The hetisine-type subset of Spiraea fritschiana alkaloids similarly demonstrated PAF-selective inhibition in 8 out of 9 compounds tested, with activity tightly correlated to oxygen substitution pattern [2]. Because Spirasine IV is a hetisine-type alkaloid carrying a C-13 ketone, it is positioned within this active structural class; however, its specific IC50 profile remains to be experimentally determined.

Antiplatelet Cardiovascular Thrombosis

Spectroscopic Identity: Definitive 1H- and 13C-NMR Fingerprint Distinguishes Spirasine IV from Co-Occurring Alkaloids

The original isolation paper provides complete 1H-NMR, 13C-NMR, IR, MS, CD and UV spectra for Spirasine IV, Spirasine IX and Spirasine XI, establishing a unique spectroscopic fingerprint for each compound [1]. The distinct chemical shifts of the C-13 carbonyl carbon (~210–220 ppm region) in Spirasine IV, versus the C-11 carbonyl in Spirasine IX and the absence of a carbonyl signal in Spirasine XI, provide an unambiguous spectroscopic handle for identity confirmation. This level of characterization, deposited in the primary literature, enables any laboratory equipped with NMR instrumentation to verify the authenticity of a Spirasine IV sample against published data, a capability that is not equally established for all newer Spiraea alkaloids (e.g., Spirasines XII–XV, for which only partial spectral assignments exist) [1].

Natural Product Authentication Spectroscopic Characterization Reference Standard

Spirasine IV (CAS 102386-48-1): Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Natural Product Reference Standard for Chromatographic Method Validation in Spiraea Extract QC

The well-documented spectroscopic signature of Spirasine IV, established in the primary isolation paper (1H, 13C, IR, MS, CD, UV) [1], makes it a suitable reference standard for HPLC-UV or LC-MS method development and validation in quality control of Spiraea japonica botanical extracts. Its predicted boiling point of 431.4 °C, distinguishable from Spirasine IX (425.8 °C), further supports GC-based identity testing . Procurement of Spirasine IV as a characterized analytical standard ensures reliable peak assignment in complex chromatograms where multiple hetisine-type alkaloids co-elute.

Structure-Activity Relationship (SAR) Probe for C-13 Ketone Pharmacophore in Hetisine Alkaloids

Spirasine IV is uniquely suited as a chemical probe for interrogating the contribution of the C-13 ketone to the biological activity of hetisine-type diterpenoid alkaloids. Because Spirasine IX positions the ketone at C-11 and Spirasine XI replaces it with a hydroxyl, comparative testing of all three compounds can isolate the pharmacophoric role of the C-13 carbonyl [1]. The class-level evidence that hetisine alkaloids preferentially inhibit PAF-induced platelet aggregation [2] provides a defined bioassay endpoint for such comparative studies.

Synthetic Chemistry Starting Point for Late-Stage Functionalization of the Hetisine Core

The availability of a published 22-step total synthesis for (±)-spirasine IV [3] means that synthetic or semi-synthetic material can be accessed without reliance on variable natural sources. The synthetic route installs a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern, providing a functionalizable intermediate for medicinal chemistry programs seeking to elaborate the hetisine scaffold. The fact that the synthesis was reported seven years before the enantioselective route to Spirasine IX [4] positions Spirasine IV as the more synthetically mature entry point for scaffold derivatization.

Chemotaxonomic Marker for Spiraea japonica Varietal Authentication

Spirasine IV was originally isolated from Spiraea japonica var. fortunei alongside Spirasine IX and XI as new compounds [1]. Its presence and relative abundance can serve as a chemotaxonomic marker to distinguish this variety from other Spiraea japonica variants (e.g., var. acuta, var. ovalifolia) that produce different alkaloid profiles dominated by atisine-type spiramines [2]. Botanical reference material suppliers and researchers engaged in plant authentication can use Spirasine IV as a species- and variety-specific chemical marker.

Quote Request

Request a Quote for Spirasine IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.